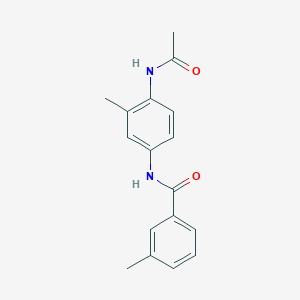
2-(2-methyl-1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methyl-1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole-based compounds, which have been found to exhibit a wide range of biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.
科学的研究の応用
2-(2-methyl-1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone has been extensively studied for its potential therapeutic applications. Several studies have reported its anticancer properties, where it has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. In addition, this compound has also been found to exhibit anti-inflammatory and antimicrobial properties, making it a potential candidate for the treatment of inflammatory and infectious diseases.
作用機序
The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone is not fully understood. However, several studies have suggested that it may exert its biological effects by modulating various signaling pathways. For instance, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. In addition, it has also been found to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy homeostasis and cell growth.
Biochemical and Physiological Effects
Several studies have reported the biochemical and physiological effects of this compound. For instance, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. In addition, it has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of various inflammatory diseases. Moreover, this compound has been reported to exhibit antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
One of the major advantages of using 2-(2-methyl-1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone in lab experiments is its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, making it a potential candidate for the development of new drugs. Moreover, its synthesis method is relatively simple and can be easily scaled up for large-scale production.
However, one of the major limitations of using this compound in lab experiments is its potential toxicity. Several studies have reported that it may exhibit cytotoxic effects at high concentrations, which may limit its therapeutic applications. In addition, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the research on 2-(2-methyl-1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone. One of the major areas of research is the development of new drugs based on this compound. Several studies have reported its potential therapeutic applications, and further research is needed to explore its full potential. In addition, the mechanism of action of this compound needs to be fully elucidated to understand its biological effects. Moreover, the toxicity of this compound needs to be thoroughly investigated to ensure its safety for human use. Finally, the development of new synthesis methods for this compound may facilitate its large-scale production, making it more accessible for research and development.
合成法
The synthesis of 2-(2-methyl-1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone has been reported in several studies. One of the most commonly used methods involves the reaction of 2-methylindole-3-carbaldehyde with 2-methylmorpholine in the presence of acetic acid and acetic anhydride. The reaction mixture is then heated under reflux for several hours, followed by purification using column chromatography to obtain the desired product.
特性
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-10-18(7-8-20-11)16(19)9-14-12(2)17-15-6-4-3-5-13(14)15/h3-6,11,17H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQRBXMRZHCKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CC2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-1,6-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7510359.png)




![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7510385.png)



![N-(3,3-dimethylbutan-2-yl)-N-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7510440.png)

